Octadecyltrichlorosilane

Catalog No.
S587762
CAS No.
112-04-9
M.F
C18H37Cl3Si
M. Wt
387.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octadecyltrichlorosilane

CAS Number

112-04-9

Product Name

Octadecyltrichlorosilane

IUPAC Name

trichloro(octadecyl)silane

Molecular Formula

C18H37Cl3Si

Molecular Weight

387.9 g/mol

InChI

InChI=1S/C18H37Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21/h2-18H2,1H3

InChI Key

PYJJCSYBSYXGQQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl

solubility

Soluble in benzene, ethyl ether, heptane, and perchloroethylene

Synonyms

18-acetoxy-octadecyltrichlorosilane, n-octadecyltrichlorosilane, n-OTS, octadecyltrichlorosilane, trichlorooctadecylsilane

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl

The exact mass of the compound Trichloro(octadecyl)silane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in benzene, ethyl ether, heptane, and perchloroethylene. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96644. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Silicon Compounds - Silanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Flammable - 2nd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Octadecyltrichlorosilane (ODTS, CAS 112-04-9) is a highly reactive, long-chain alkyl trichlorosilane utilized primarily as a surface-modifying agent to create dense, hydrophobic self-assembled monolayers (SAMs). Featuring an 18-carbon alkyl chain and a trifunctional silyl headgroup, ODTS acts as a critical precursor for synthesizing reversed-phase chromatography stationary phases, anti-stiction coatings for microelectromechanical systems (MEMS), and dielectric modification layers in organic field-effect transistors (OFETs). The molecule's high reactivity allows for rapid room-temperature silanization of hydroxylated surfaces (such as SiO2, Al2O3, and TiO2), yielding highly ordered, crystalline-like monolayers with water contact angles frequently exceeding 110°. For procurement and process engineering, the defining value of ODTS lies in its ability to simultaneously provide extreme hydrophobicity, low surface energy, and robust horizontal cross-linking via Si-O-Si network formation, distinguishing it from both shorter-chain and less reactive silane analogs [1].

Substituting ODTS with generic alkylsilanes compromises both process kinetics and final material performance. Replacing ODTS with monofunctional analogs like octadecyldimethylchlorosilane (ODMS) eliminates the ability to form a cross-linked horizontal siloxane network, resulting in monolayers with drastically reduced hydrolytic and acidic stability. Conversely, substituting ODTS with shorter-chain trichlorosilanes (e.g., octyltrichlorosilane, OTS-8) reduces the van der Waals interactions between adjacent alkyl chains, preventing the formation of a highly ordered, crystalline-like packing structure; this directly degrades the field-effect mobility in overlying organic semiconductors and increases the coefficient of friction in MEMS applications. Furthermore, attempting to use less reactive alkoxysilanes (like octadecyltrimethoxysilane, OTMS) to avoid HCl byproducts requires significantly longer reaction times or catalysts to achieve comparable monolayer densities, fundamentally altering manufacturing throughput and process compatibility [1].

Hydrolytic and Acidic Stability via Trifunctional Cross-Linking

The stability of silane-based monolayers in aqueous and acidic environments is heavily dependent on the headgroup's ability to cross-link. ODTS, a trifunctional silane, hydrolyzes to form a dense, horizontally cross-linked Si-O-Si network on the substrate. In contrast, monofunctional analogs like octadecyldimethylchlorosilane (ODMS) can only bond to the substrate without adjacent chain cross-linking. Comparative studies on metal oxide substrates demonstrate that ODMS-derived monolayers suffer rapid hydrolytic degradation and loss of grafted material at extreme pH levels. ODTS-derived monolayers exhibit superior resistance to hydrolysis, maintaining their structural integrity and grafting density even under prolonged exposure to acidic conditions (pH 1-10)[1].

Evidence DimensionHydrolytic stability and cross-linking network formation
Target Compound DataODTS (Trifunctional) forms a highly dense, cross-linked siloxane network yielding high hydrolytic stability across pH 1-10.
Comparator Or BaselineODMS (Monofunctional) forms no horizontal cross-links, resulting in poor hydrolytic stability and rapid degradation.
Quantified DifferenceODTS enables robust acid stability; ODMS exhibits rapid loss of grafted material.
ConditionsAqueous environments (pH 1-10) on metal oxide substrates.

Critical for manufacturing durable reversed-phase HPLC columns and robust protective coatings exposed to harsh aqueous environments.

Enhancement of Organic Semiconductor Mobility

In organic field-effect transistors (OFETs), the dielectric-semiconductor interface dictates device performance. Modifying the SiO2 gate dielectric with ODTS provides a highly ordered, hydrophobic surface that promotes the 2D crystalline growth of overlying organic semiconductors. Studies comparing ODTS to the shorter-chain octyltrichlorosilane (OTS-8) reveal that the 18-carbon chain of ODTS induces superior solid-state order in the semiconductor layer. This enhanced crystallinity translates to significantly higher field-effect hole mobilities (often reaching ~10^-2 to >1 cm2/V·s depending on the polymer), whereas OTS-8 modification typically yields lower mobility due to reduced structural ordering[1].

Evidence DimensionField-effect charge mobility in OFETs
Target Compound DataODTS (C18) promotes highly ordered semiconductor packing, maximizing field-effect mobility.
Comparator Or BaselineOTS-8 (C8) yields lower solid-state order and reduced charge mobility.
Quantified DifferenceODTS delivers up to an order of magnitude higher mobility compared to shorter-chain analogs.
ConditionsBottom-gate OFETs with polymer semiconductors on silane-modified SiO2 dielectrics.

Justifies the selection of ODTS over shorter-chain silanes when maximizing charge carrier mobility is the primary design goal in organic electronics.

Monolayer Formation Kinetics and Reactivity

The choice of leaving group on the silane precursor drastically impacts the kinetics of self-assembled monolayer formation. ODTS utilizes highly reactive Si-Cl bonds, which hydrolyze rapidly upon exposure to trace surface moisture, driving fast, diffusion-limited aggregation into dense monolayers at room temperature. In contrast, alkoxysilanes such as octadecyltrimethoxysilane (OTMS) rely on Si-OCH3 bonds, which exhibit significantly lower hydrolysis rates. Spectroscopic analyses confirm that while ODTS achieves complete hydrolysis and rapid film growth, OTMS often leaves unhydrolyzed methoxy groups and requires extended immersion times to achieve comparable surface coverage[1].

Evidence DimensionHydrolysis rate and monolayer growth speed
Target Compound DataODTS (Trichlorosilane) exhibits rapid hydrolysis and fast monolayer growth at room temperature.
Comparator Or BaselineOTMS (Trimethoxysilane) exhibits slow hydrolysis, requiring longer times or catalysts.
Quantified DifferenceODTS achieves complete hydrolysis and dense coverage in a fraction of the time required for OTMS.
ConditionsRoom temperature silanization in organic solvents.

ODTS is essential for high-throughput manufacturing of SAMs, provided the facility can manage the HCl byproduct and strictly control moisture.

Anti-Stiction and Friction Reduction in MEMS

Stiction is a primary failure mode in microelectromechanical systems (MEMS). ODTS is widely utilized as an anti-stiction coating because its long alkyl chain significantly lowers surface energy and physical adhesion. When compared to dichlorodimethylsilane (DDMS), ODTS provides superior anti-adhesion properties and a lower coefficient of static friction. Although DDMS offers higher thermal stability (up to 400 °C) compared to ODTS (which begins to degrade around 200-250 °C), the dense, methyl-terminated surface of the ODTS monolayer is far more effective at minimizing capillary and van der Waals forces between moving microstructures [1].

Evidence DimensionAnti-adhesion and coefficient of static friction
Target Compound DataODTS provides a highly dense, low-energy surface with superior friction reduction.
Comparator Or BaselineDDMS provides higher thermal stability but inferior anti-adhesion and higher friction.
Quantified DifferenceODTS yields a lower apparent work of adhesion and lower static friction coefficient than DDMS.
ConditionsVapor or liquid phase deposited SAMs on silicon-based MEMS devices.

ODTS is the preferred choice for MEMS devices requiring maximum friction reduction, provided operating temperatures remain below 200 °C.

Reversed-Phase Chromatography Media Synthesis

Utilizing ODTS to functionalize silica or hybrid particles creates highly stable, cross-linked C18 stationary phases capable of withstanding aggressive acidic mobile phases (pH 1-10) without significant loss of grafted material, directly leveraging its trifunctional cross-linking superiority over monofunctional silanes [1].

Dielectric Surface Modification in OFETs

Applying ODTS to SiO2 gate dielectrics creates a highly ordered, hydrophobic interface that maximizes the crystalline packing and charge mobility of deposited organic semiconductors, outperforming shorter-chain analogs like OTS-8 in high-mobility device architectures [1].

MEMS Anti-Stiction Coatings

Depositing ODTS via vapor or liquid phase onto silicon microstructures drastically reduces surface energy and the coefficient of static friction, preventing release stiction and in-use friction failures more effectively than short-chain alternatives like DDMS at operating temperatures below 200 °C [1].

High-Throughput Hydrophobic Surface Functionalization

Employing ODTS in rapid, room-temperature silanization processes renders glass, metal oxide, or ceramic surfaces highly water-repellent (contact angles >110°). Its rapid hydrolysis kinetics make it preferable to alkoxysilanes like OTMS when manufacturing throughput is prioritized over HCl byproduct avoidance [1].

Physical Description

Octadecyltrichlorosilane appears as a colorless liquid with a pungent odor. Decomposed by water to hydrochloric acid with the evolution of heat. Corrosive to metals and tissue. Used to make various silicon containing compounds.

Color/Form

Water-white liquid

Boiling Point

380 °C

Flash Point

193 °F (NFPA, 2010)
193 °F (89 °C) (closed cup)

Density

0.984 g/cu cm at 25 °C

Melting Point

about 20 °C

UNII

1QLE771PKE

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 79 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 78 of 79 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (37.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

112-04-9

Wikipedia

Octadecyl trichlorosilane

Use Classification

Fire Hazards -> Corrosives, Flammable - 2nd degree, Reactive - 2nd degree

General Manufacturing Information

Silane, trichlorooctadecyl-: ACTIVE

Storage Conditions

SRP: Operations involving entry into tanks or closed vessels, and emergency situations, require consideration of potentially oxygen deficient, or "immediately dangerous to life and health" IDLH environments. This may necessitate use of a self-contained breathing apparatus (SCBA), or a positive pressure supplied air respirator.
Octadecyltrichlorosilane must be stored to avoid contact with water since violent reactions occur ... Store in tightly closed containers in a cool, well-ventilated area away from moist air. Sources of ignition, such as smoking and open flame, are prohibited where octadecyltrichlorosilane is used, handled, or stored in a manner that could create a potential fire or explosion hazard. Wherever octadecyltrichlorosilane is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.

Dates

Last modified: 08-15-2023

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